Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate typically involves the reaction of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide with ethyl acetate under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as reverse-phase preparative chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in modulating cellular excitability. The compound’s sulfone group is essential for its activity, as it interacts with the channel’s binding site to exert its effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar thiophene-based structure and exhibit comparable biological activities.
Thiophene derivatives: Other thiophene derivatives, such as suprofen and articaine, also possess significant biological properties.
Uniqueness
Ethyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate GIRK channels sets it apart from other thiophene derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-7(10)5-8(9)3-4-14(11,12)6-8/h2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRMMCMMXLFBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCS(=O)(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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